molecular formula C10H8N2O B027839 2-(5-hydroxy-1H-indol-3-yl)acetonitrile CAS No. 100929-86-0

2-(5-hydroxy-1H-indol-3-yl)acetonitrile

Cat. No.: B027839
CAS No.: 100929-86-0
M. Wt: 172.18 g/mol
InChI Key: SHKJOZJRCTYYNW-UHFFFAOYSA-N
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Description

2-(5-hydroxy-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2O. It is an indole derivative, which means it contains an indole ring structure, a common feature in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-(5-hydroxy-1H-indol-3-yl)acetonitrile may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of similar compounds have been explored to recognize the nature of electronic and optical properties .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 17219 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Indole derivatives are known to possess various biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.

Action Environment

The compound is known to be stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 5-hydroxyindole with acetonitrile under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-hydroxy-1H-indol-3-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-hydroxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJOZJRCTYYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408821
Record name 5-HYDROXYINDOLE-3-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-86-0
Record name 5-Hydroxy-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100929-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-HYDROXYINDOLE-3-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-hydroxy-1H-indol-3-yl)acetonitrile
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2-(5-hydroxy-1H-indol-3-yl)acetonitrile

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